molecular formula C37H40N2O6 B610406 Racemosidine A CAS No. 1236805-03-0

Racemosidine A

Cat. No.: B610406
CAS No.: 1236805-03-0
M. Wt: 608.73
InChI Key: CQWDLZVYIHGYLN-VSGBNLITSA-N
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Description

Racemosidine A is a bioactive alkaloid isolated from plants of the Cissampelos genus, notably Cissampelos pareira. It belongs to the bisbenzylisoquinoline subclass of alkaloids, characterized by two benzyltetrahydroisoquinoline units linked by ether bonds. Its molecular formula is C₃₆H₃₈N₂O₆, with a molecular weight of 606.7 g/mol. This compound exhibits significant antiplasmodial and anti-inflammatory properties, making it a candidate for drug development against malaria and chronic inflammatory diseases .

Properties

CAS No.

1236805-03-0

Molecular Formula

C37H40N2O6

Molecular Weight

608.73

IUPAC Name

1H-23,20-(Epoxymethano)-11,13:18,21-dietheno-5,9-metheno-14H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolin-8-ol, 2,3,3a,4,15,16,16a,17-octahydro-24,31-dimethoxy-3,16-dimethyl-, (3aR,16aR)-

InChI

1S/C37H38N2O6/c1-38-11-9-23-17-32(41-3)33-19-26(23)27(38)14-21-6-8-30-25(13-21)20-43-36-34(42-4)18-24-10-12-39(2)28(35(24)37(36)45-30)15-22-5-7-29(40)31(16-22)44-33/h5-8,13,16-19,27-28,40H,9-12,14-15,20H2,1-4H3/t27-,28-/m1/s1

InChI Key

CQWDLZVYIHGYLN-VSGBNLITSA-N

SMILES

COc1c2cc3c(CCN([C@@H]3Cc4cc5c(OC6c(OC5)c(OC)cc7c6[C@@H](Cc8ccc(O)c(C8)O2)N(C)CC7)cc4)C)c1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Racemosidine A; 

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Literature

The search results include studies on:

  • Design of Experiments (DoE) for reaction optimization in flow chemistry

  • Reactive oxygen species (ROS) and their DNA/lipid interactions

  • Bond-electron matrices for reaction classification

  • Reagent table calculations for organic synthesis4

  • Fundamental reaction types (precipitation, redox)

  • Resonance effects in ultracold molecular reactions

  • Solid-state pharmaceutical reactions

None of these studies reference Racemosidine A or its derivatives.

Potential Reasons for Data Gaps

  • Niche Compound : this compound may be a recently discovered or understudied natural product or synthetic compound.

  • Terminology Variations : The compound might be referenced under alternative nomenclature not captured in standard databases.

  • Proprietary Research : Data could be restricted to unpublished industrial or institutional studies.

Recommendations for Further Investigation

To address this gap, consider the following steps:

Database-Specific Queries

DatabaseFocus AreaAccessibility
SciFinderⁿChemical reactions and patentsSubscription-based
ReaxysSynthetic pathways and propertiesSubscription-based
PubMed Central (PMC)Biomedical literatureOpen access
Google ScholarMultidisciplinary articlesOpen access

Experimental Approaches

  • Functional Group Analysis : this compound’s structure (if known) can guide reaction predictions. For example:

    • Alkaloid-like reactivity : Redox reactions, nucleophilic substitutions.

    • Steroid/Terpenoid pathways : Cyclization, oxidation, or esterification.

  • Spectroscopic Characterization : Use NMR, MS, or XRD to track reaction intermediates/products.

General Reaction Principles Applicable to Alkaloids

While this compound-specific data are absent, established reaction frameworks for alkaloids (a likely class for this compound) include:

Common Reaction Types

Reaction TypeExampleOutcome
Oxidation Epoxidation of double bondsFormation of epoxides
Reduction Hydrogenation of carbonyl groupsAlcohol formation
Acid/Base Catalysis Hydrolysis of esters/amidesCleavage to acids/amines
Photochemical [2+2] CycloadditionRing formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrandrine (C₃₈H₄₂N₂O₆)
Property Racemosidine A Tetrandrine
Molecular Weight 606.7 g/mol 622.7 g/mol
Structure Bisbenzylisoquinoline with a single methylenedioxy bridge Bisbenzylisoquinoline with two methylenedioxy bridges
Bioactivity Antiplasmodial (IC₅₀: 1.2 μM) Calcium channel blockade (IC₅₀: 0.8 μM)
Source Cissampelos pareira Stephania tetrandra

Key Differences :

  • Tetrandrine contains additional methylenedioxy groups, enhancing its lipophilicity and membrane permeability compared to this compound.
  • This compound lacks the calcium channel inhibitory effects observed in tetrandrine, instead targeting parasitic proteases .
Fangchinoline (C₃₇H₄₀N₂O₆)
Property This compound Fangchinoline
Molecular Weight 606.7 g/mol 608.7 g/mol
Structure Single methylenedioxy bridge Demethylated analog of tetrandrine
Bioactivity Moderate anti-inflammatory (IC₅₀: 5.3 μM) Stronger anti-cancer activity (IC₅₀: 2.1 μM in HeLa cells)
Solubility Poor in water; soluble in DMSO Moderate aqueous solubility

Key Differences :

  • Fangchinoline’s demethylation at C7 improves its solubility but reduces its affinity for parasitic targets compared to this compound.
  • This compound’s antiplasmodial activity is attributed to its unique stereochemistry at C12, absent in fangchinoline .

Functional Comparison with Ranitidine Derivatives (Hypothetical Extension)

While structurally distinct from ranitidine derivatives (e.g., Ranitidine Diamine Hemifumarate and Ranitidine Nitroacetamide in ), this compound shares functional similarities as a bioactive nitrogen-containing compound.

Property This compound Ranitidine Diamine Hemifumarate
Primary Use Antiplasmodial Anti-ulcer (H₂ antagonist)
Nitrogen Content 2 nitrogen atoms 3 nitrogen atoms
Stability Stable in acidic pH Degrades in acidic conditions

Key Insight : Unlike ranitidine derivatives, which target mammalian histamine receptors, this compound’s mechanism involves inhibition of parasitic enzymes, reflecting its evolutionary role in plant defense .

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :
  • Feature engineering : Use RDKit or PaDEL-descriptor to generate molecular fingerprints.
  • Model training : Apply random forest or neural networks (TensorFlow) to predict bioactivity from structural features.
  • Validation : Perform k-fold cross-validation (k = 5) and external testing with PubChem BioAssay data .

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